molecular formula C11H12O B3057551 1-phenylpent-4-en-2-one CAS No. 82456-37-9

1-phenylpent-4-en-2-one

Cat. No.: B3057551
CAS No.: 82456-37-9
M. Wt: 160.21 g/mol
InChI Key: ILVLMVDQZFJDSX-UHFFFAOYSA-N
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Description

1-Phenylpent-4-en-2-one is an organic compound with the molecular formula C11H12O It is characterized by a phenyl group attached to a pentenone chain

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Phenylpent-4-en-2-one can be synthesized through several methods. One common approach involves the aldol condensation of acetophenone with crotonaldehyde under basic conditions. The reaction typically requires a base such as sodium hydroxide or potassium hydroxide and is carried out at room temperature .

Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable processes, such as catalytic hydrogenation of precursor compounds or the use of continuous flow reactors to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions: 1-Phenylpent-4-en-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nitro compounds.

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-phenylpent-4-en-2-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects . The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

1-Phenylpent-4-en-2-one can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-phenylpent-4-en-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O/c1-2-6-11(12)9-10-7-4-3-5-8-10/h2-5,7-8H,1,6,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILVLMVDQZFJDSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC(=O)CC1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50464658
Record name 4-Penten-2-one, 1-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50464658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82456-37-9
Record name 4-Penten-2-one, 1-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50464658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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